molecular formula C15H13N3O4 B5747442 N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B5747442
M. Wt: 299.28 g/mol
InChI Key: LYSXDWBAALEXFS-UHFFFAOYSA-N
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Description

N-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzodioxole ring and a hydroxycarbamimidoyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 4-aminobenzamidine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like chloroform or dichloromethane with a suitable nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4’-chlorophenyl)thiazol-2-yl]thiosemicarbazide
  • 2,4-disubstituted thiazoles
  • Imidazole derivatives

Uniqueness

N-[4-[(Z)-N’-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it possesses both a benzodioxole ring and a hydroxycarbamimidoyl group, allowing for versatile interactions with various molecular targets.

Properties

IUPAC Name

N-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c16-14(18-20)9-1-4-11(5-2-9)17-15(19)10-3-6-12-13(7-10)22-8-21-12/h1-7,20H,8H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSXDWBAALEXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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